3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is a versatile chemical compound with the molecular formula C6H3Br2ClO3S and a molecular weight of 350.41 g/mol . It is known for its unique properties, making it valuable in various scientific research fields. This compound is characterized by the presence of bromine, hydroxyl, and sulfonyl chloride functional groups, which contribute to its reactivity and utility in synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride typically involves the bromination of 2-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation-reduction reactions, leading to the formation of quinones or other oxidized products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic or neutral conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfonamide Derivatives: Formed from substitution reactions with amines.
Quinones: Resulting from oxidation of the hydroxyl group.
Biaryl Compounds: Produced through coupling reactions.
Scientific Research Applications
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride finds extensive applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine atoms can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride: Similar in structure but with chlorine atoms instead of bromine.
2-Hydroxybenzenesulfonyl chloride: Lacks the bromine substituents, making it less reactive in certain reactions.
Uniqueness
3,5-Dibromo-2-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of bromine atoms, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials .
Properties
IUPAC Name |
3,5-dibromo-2-hydroxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2ClO3S/c7-3-1-4(8)6(10)5(2-3)13(9,11)12/h1-2,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECJZAWXETVBER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)Cl)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.